molecular formula C13H19NO B14455518 1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine CAS No. 69462-56-2

1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine

Katalognummer: B14455518
CAS-Nummer: 69462-56-2
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: XOSMTRXKSZLBST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine is a chemical compound with a complex structure that includes a tetrahydropyridine ring and a cyclohexenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine typically involves the reaction of a suitable pyridine derivative with a cyclohexenyl compound under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-1,2,3,6-tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Uniqueness

1,2,3,6-Tetrahydro-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydropyridine ring and a cyclohexenyl group sets it apart from other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

69462-56-2

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

3,6-dihydro-2H-pyridin-1-yl-(6-methylcyclohex-3-en-1-yl)methanone

InChI

InChI=1S/C13H19NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h2-5,11-12H,6-10H2,1H3

InChI-Schlüssel

XOSMTRXKSZLBST-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CCC1C(=O)N2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.